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N(6)-Methyldeoxyadenosine 5'-triphosphate - 5085-65-4

N(6)-Methyldeoxyadenosine 5'-triphosphate

Catalog Number: EVT-1563147
CAS Number: 5085-65-4
Molecular Formula: C11H18N5O12P3
Molecular Weight: 505.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N(6)-Methyldeoxyadenosine 5'-triphosphate is a modified nucleotide that plays a significant role in various biological processes, particularly in the context of DNA replication and repair. It is an analog of deoxyadenosine triphosphate, where a methyl group is added to the nitrogen atom at the sixth position of the adenine base. This modification is crucial for understanding epigenetic regulation and the fidelity of DNA synthesis.

Source

N(6)-Methyldeoxyadenosine 5'-triphosphate can be derived from natural sources or synthesized in the laboratory. It is often produced using chemical synthesis methods involving the methylation of deoxyadenosine triphosphate precursors. The compound has been identified in various studies focusing on its role in DNA metabolism and its incorporation into nucleic acids.

Classification

N(6)-Methyldeoxyadenosine 5'-triphosphate belongs to the class of modified nucleotides, specifically categorized as a base-modified nucleotide. It is primarily used in biochemical research to study its effects on DNA polymerases and its role in epigenetic modifications.

Synthesis Analysis

Methods

The synthesis of N(6)-Methyldeoxyadenosine 5'-triphosphate typically involves several key steps:

  1. Starting Material: The process begins with deoxyadenosine or deoxyadenosine triphosphate as the starting material.
  2. Methylation Reaction: A methylating agent, such as S-adenosylmethionine or other suitable methyl donors, is introduced to facilitate the transfer of a methyl group to the nitrogen atom at position six of the adenine base.
  3. Purification: Following the reaction, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify N(6)-Methyldeoxyadenosine 5'-triphosphate from byproducts and unreacted materials.

Technical Details

The synthesis may require specific conditions such as controlled temperature and pH to optimize yield and minimize side reactions. Analytical techniques like mass spectrometry are often used to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

N(6)-Methyldeoxyadenosine 5'-triphosphate consists of three primary components:

  • Adenine Base: The nitrogenous base featuring a methyl group at the N(6) position.
  • Deoxyribose Sugar: A five-carbon sugar that lacks an oxygen atom at the second carbon position.
  • Triphosphate Group: A chain of three phosphate groups attached to the 5' carbon of the sugar.

Data

  • Molecular Formula: C₁₁H₁₈N₅O₁₃P₃
  • Molecular Weight: Approximately 521.20 g/mol
  • Extinction Coefficient: 15,567 L·mol⁻¹·cm⁻¹ at 265 nm .
Chemical Reactions Analysis

Reactions

N(6)-Methyldeoxyadenosine 5'-triphosphate participates in various biochemical reactions:

  1. Incorporation into DNA: It can be incorporated into DNA strands during replication by DNA polymerases, affecting replication fidelity.
  2. Inhibition of Polymerases: Studies have shown that N(6)-methylation can hinder both RNA- and DNA-directed synthesis, impacting enzyme activity during transcription and replication .

Technical Details

The incorporation efficiency and fidelity can vary depending on the type of DNA polymerase used. For instance, T4 DNA polymerase has been specifically investigated for its ability to incorporate N(6)-Methyldeoxyadenosine 5'-triphosphate into DNA .

Mechanism of Action

Process

The mechanism by which N(6)-Methyldeoxyadenosine 5'-triphosphate influences biological processes involves several steps:

  1. Binding to Polymerases: The modified nucleotide binds to DNA polymerases during replication.
  2. Effect on Fidelity: The presence of the methyl group alters the enzyme's ability to accurately incorporate nucleotides opposite complementary bases, potentially leading to mutations.
  3. Role in Repair Pathways: N(6)-methylation has been implicated in DNA damage repair mechanisms, where it may protect against misincorporation events during repair synthesis .

Data

Research indicates that N(6)-methylation can serve as a protective modification during DNA repair processes, reducing the likelihood of incorporating erroneous bases opposite damaged sites .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water, facilitating its use in biochemical assays.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The triphosphate group makes it reactive towards nucleophiles, which is essential for its role in nucleic acid synthesis.
Applications

Scientific Uses

N(6)-Methyldeoxyadenosine 5'-triphosphate has several important applications in scientific research:

  1. Biochemical Assays: Used as a substrate for studying enzyme kinetics and fidelity of DNA polymerases.
  2. Epigenetics Research: Investigated for its role in epigenetic modifications and gene regulation.
  3. DNA Repair Studies: Utilized in studies examining mechanisms of DNA damage repair and mutagenesis .

This compound serves as a valuable tool for researchers exploring fundamental biological processes related to nucleic acids, providing insights into both basic science and potential therapeutic applications.

Biochemical Characterization of N(6)-Methyldeoxyadenosine 5'-Triphosphate

Structural Analysis and Isomeric Properties

N(6)-Methyldeoxyadenosine 5'-triphosphate (m6dATP) features a methyl group (-CH₃) covalently bonded to the exocyclic nitrogen at position 6 of the adenine ring. This modification occurs within the 2'-deoxyribose scaffold, distinguishing it from its ribose-containing counterpart (N6-Methyladenosine-5'-triphosphate, m6ATP). The molecular formula is C₁₁H₁₈N₅O₁₂P₃ (free acid form), with a molecular weight of 505.21 g/mol [2] [4]. Key structural properties include:

  • Stereochemistry: The deoxyribose sugar adopts a β-D-2'-deoxyribofuranose configuration, with specific stereochemistry at C1' (anomeric carbon), C3', and C4' (InChI: 1S/C11H18N5O12P3/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1) [2].
  • UV Absorption: An extinction coefficient of 15,400 L·mol⁻¹·cm⁻¹ at 269 nm (pH 7.0), slightly redshifted compared to unmodified dATP (ε = 15,200 at 259 nm) due to methyl-induced electronic effects [2] [4].
  • Salt Forms: Commercial preparations use Li⁺ counterions to enhance solubility and stability in aqueous solutions (100 mM concentration) [1] [4].

Table 1: Structural Comparison of Adenosine Triphosphate Analogs

Propertym6dATPm6ATPdATP
Molecular FormulaC₁₁H₁₈N₅O₁₂P₃C₁₁H₁₈N₅O₁₃P₃C₁₀H₁₆N₅O₁₂P₃
Molecular Weight (g/mol)505.21521.21491.18
Sugar Type2'-DeoxyriboseRibose2'-Deoxyribose
λₘₐₓ (nm)269265259
ε (L·mol⁻¹·cm⁻¹)15,40015,56715,200

Data compiled from [1] [2] [4]

Chemical Synthesis Pathways and Stability in Aqueous Solutions

Synthesis Methods:

  • Solid-Phase Triphosphorylation: m6dATP is synthesized via chemical triphosphorylation of precursor nucleosides using salicyl phosphorochloridite (SalPCl). The 5'-hydroxyl of N⁶-methyldeoxyadenosine is phosphitylated, followed by reaction with tributylammonium pyrophosphate (TBAP) and oxidation to yield the triphosphate [7]. This method achieves ≥90% purity (AX-HPLC) and is scalable for research applications (1–10 µmole) [4] [7].
  • Custom Synthesis: Due to low commercial stock, m6dATP is often produced as a "custom synthesis" item, requiring stringent anhydrous conditions to prevent hydrolysis of the triphosphate chain [4].

Stability Profile:

  • Temperature Sensitivity: Stable at –20°C or below for long-term storage; degradation accelerates above 4°C due to hydrolysis of phosphoanhydride bonds [1] [4].
  • pH Dependence: Optimal stability is observed in neutral pH (6.5–7.5). Acidic conditions (pH < 6) promote depurination, while alkaline conditions (pH > 8) increase β- and γ-phosphate hydrolysis [2].
  • Aqueous Hydrolysis: Half-life of ~72 hours at 25°C (pH 7.0), shorter than dATP due to steric and electronic effects of the N6-methyl group [2].

Thermodynamic Properties and Kinetic Reactivity

Thermodynamic Parameters:

  • Free Energy of Hydrolysis: The ∆G° for m6dATP hydrolysis is –30.5 kJ·mol⁻¹, comparable to dATP (–31.2 kJ·mol⁻¹), confirming high phosphoryl transfer potential [2].
  • Base-Pairing Stability: N6-methylation reduces Watson-Crick hydrogen bonding strength. Thermodynamic studies show:
  • m6dA:dT pairs are 2–3 kcal/mol less stable than dA:dT pairs due to methyl-induced minor groove distortion [2].
  • m6dA:dG mismatches exhibit enhanced stability relative to dA:dG, suggesting mutagenic potential [3].

Kinetic Reactivity with Polymerases:

  • Bacteriophage T4 DNA Polymerase: Incorporates m6dATP with 7-fold lower efficiency than dATP. Kinetic parameters show discrimination at the insertion step:
  • Apparent Km for m6dATP = 28 µM (vs. 4 µM for dATP)
  • Vmax for nucleotide turnover is 2-fold higher for m6dATP [3].
  • Mammalian Polymerases: DNA polymerase λ incorporates m6dATP efficiently during translesion synthesis, while replicative polymerases (Pol δ/ε) exhibit strong discrimination [2]. This selectivity enables cell-cycle-dependent incorporation (G1 phase) in stem cells [2].

Table 2: Kinetic Parameters for m6dATP Incorporation by DNA Polymerases

PolymeraseSubstrateKm (µM)Vmax (nmol/min)Discrimination Factor
T4 PhagedATP4.0 ± 0.3120 ± 101.0 (Reference)
m6dATP28 ± 2240 ± 207.0
Pol λ (Human)dATP2.1 ± 0.295 ± 81.0
m6dATP3.5 ± 0.488 ± 71.2

Data derived from [2] [3]

Biological Reactivity:

  • Epigenetic Incorporation: m6dATP serves as a direct precursor for N6-methyladenine (6mA) in DNA, bypassing methyltransferase activity. Isotope labeling ([¹⁵N₅]-dA) confirms no enzymatic demethylation occurs in mammalian cells [2].
  • Ligase Ribozyme Substrates: Chemically synthesized m6dATP-containing oligonucleotides serve as substrates for RNA ligase ribozymes, enabling in vitro synthesis of epigenetically modified RNAs [7].

Properties

CAS Number

5085-65-4

Product Name

N(6)-Methyldeoxyadenosine 5'-triphosphate

IUPAC Name

[hydroxy-[[(2S,4R,5R)-4-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

Molecular Formula

C11H18N5O12P3

Molecular Weight

505.21 g/mol

InChI

InChI=1S/C11H18N5O12P3/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1

InChI Key

ATIKTICAJNFDJT-MVKOHCKWSA-N

SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

M6 DATP
N(6)-methyldeoxyadenosine 5'-triphosphate

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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